molecular formula C9H11ClN4 B3161226 [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride CAS No. 869591-75-3

[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride

Cat. No.: B3161226
CAS No.: 869591-75-3
M. Wt: 210.66 g/mol
InChI Key: PDVACKLOQCRJBH-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is a chemical compound that features a triazole ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)benzylamine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction may involve the use of solvents such as methanol or ethanol to facilitate the dissolution of reactants and the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis, highlighting its potential as a chemotherapeutic agent .

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride is unique due to its specific combination of a triazole ring and benzylamine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVACKLOQCRJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Intermediate 98, 2-(1H-1,2,4-triazol-1-yl)benzonitrile (4.25 g, 25 mmol) was dissolved in ethanol (50 mL) and 1N HCl (25 mL). 10% Pd—C (1 g) was added and the mixture shaken under H2 for 2 h at 50 psi. After filtration through Celite and concentration, the residue was triturated with diethyl ether and the title compound was collected as a white solid. (3.94 g, 75% yield). 1H-NMR (300 MHz, CD3OD) δ ppm: 9.01 (1H, s), 8.32 (1H, s), 7.78–7.64 (4H, m), 4.15 (2H, s). LCMS [M+H]+ calcd for C9H11N4: 175.09. found: 175.17.
[Compound]
Name
Intermediate 98
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(1H-1,2,4-Triazol-1-yl)benzonitrile (4.25 g, 25 mmol) was dissolved in ethanol (50 mL) and 1N HCl (25 mL). 10% Pd—C (1 g) was added and the mixture shaken under H2 for 2 h at 50 psi. After filtration through Celite® and concentration, the residue was triturated with diethyl ether and the title compound was collected as a white solid. (3.94 g, 75% yield). 1H-NMR (300 MHz, CD3OD) δ ppm: 9.01 (1H, s), 8.32 (1H, s), 7.78-7.64 (4H, m), 4.15 (2H, s). LCMS [M+H]+ calcd for C9H11N4: 175.09; found: 175.17.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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